
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4R,8S,9S,12R)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid is a C20-gibberellin.
Dtxsid00941166 is a natural product found in Pisum sativum with data available.
Wissenschaftliche Forschungsanwendungen
Microbiological Production and Structural Analyses
Microbiological Analogues Production : A study by Bateson and Cross (1974) explored the microbiological production of fluorogibberellic acid and fluorogibberellin using derivatives of gibbane, which includes compounds structurally similar to 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Bateson & Cross, 1974).
Structural Analysis of Carboxylic Acid Dimers : Research by Gliński et al. (2008) focused on the hydrogen-bonded dimeric structures of methyl-substituted benzoic acids, providing insights into the conformation and bonding patterns that could be relevant for similar compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Gliński et al., 2008).
Molecular Interaction Studies : A study by Yamada et al. (2010) on the dimerization of carboxylic acid derivatives provides insights into molecular interactions, which can be pertinent for understanding the behavior of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid in various contexts (Yamada et al., 2010).
Chemical Synthesis and Modification
Synthesis of Acyl Chlorides : Villeneuve and Chan (1997) described a method for converting carboxylic acids to acyl chlorides, which could be applied to the synthesis of derivatives from 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Villeneuve & Chan, 1997).
Modification of Amino Acids : The work of Grubb and Callery (1989) on the derivatization of amino acids with dimethylformamide dimethyl acetal, involving formylation and esterification, could potentially be applied to the modification of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Grubb & Callery, 1989).
Theoretical and Computational Studies
Theoretical Modeling of Carboxylic Acid Dimers : Florio et al. (2003) conducted theoretical modeling of the infrared spectrum of carboxylic acid dimers, which can be useful for understanding the vibrational properties of compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Florio et al., 2003).
Structural Investigations of Carboxyl Groups : Pauling and Brockway (1934) investigated the structure of the carboxyl group in formic acid, which can provide foundational knowledge relevant to the structure and bonding in 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Pauling & Brockway, 1934).
Eigenschaften
Produktname |
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1R,2S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/t13-,14+,15+,16?,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
ZCTUNYRXJKLWPY-YBNSQJHGSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O |
Synonyme |
gibberellin A12 aldehyde gibberellin-A-12-aldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





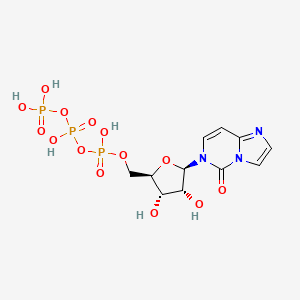
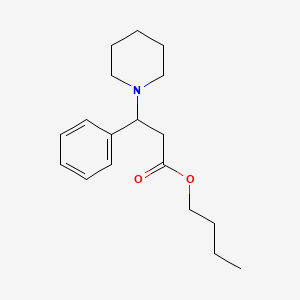

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)

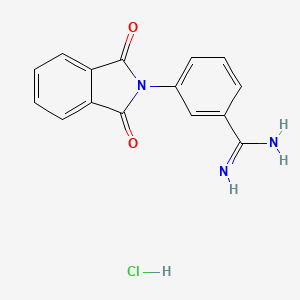
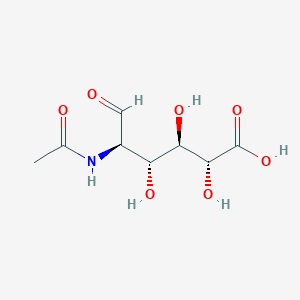

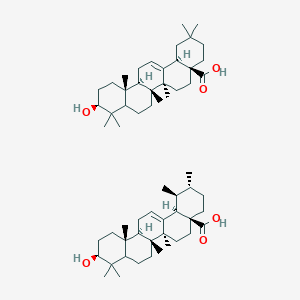

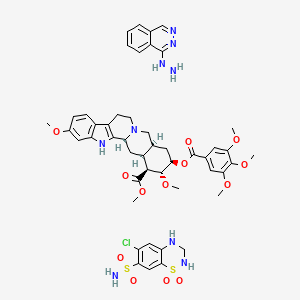
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)